molecular formula C10H11ClO B12064715 3-(4-Chlorophenyl)-2-methylpropanal

3-(4-Chlorophenyl)-2-methylpropanal

Cat. No.: B12064715
M. Wt: 182.64 g/mol
InChI Key: CPFWPCFXLZUDJZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-methylpropanal is an organic compound characterized by the presence of a chlorinated phenyl group attached to a methylpropanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-methylpropanal typically involves the reaction of 4-chlorobenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde groups react to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-methylpropanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)-2-methylpropanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-methylpropanal involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-2-methylpropanal is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents on the phenyl ring .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methylpropanal

InChI

InChI=1S/C10H11ClO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,7-8H,6H2,1H3

InChI Key

CPFWPCFXLZUDJZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)C=O

Origin of Product

United States

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